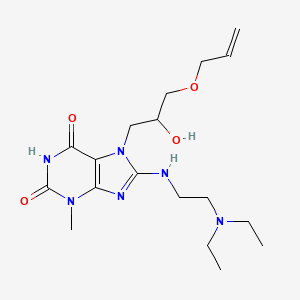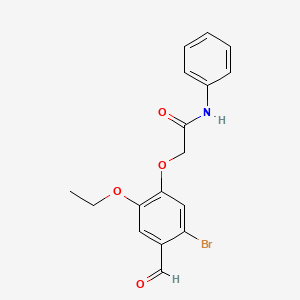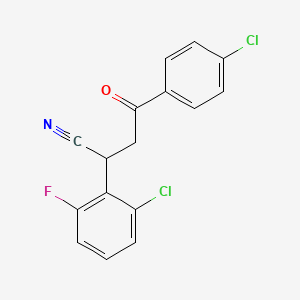![molecular formula C14H10BrNO4 B2887065 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde CAS No. 443125-76-6](/img/structure/B2887065.png)
5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is a complex organic compound characterized by the presence of a bromine atom, a nitro group, and an aldehyde group on a benzene ring
作用机制
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds, in general, are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical pathways due to their reactivity . The changes they undergo can affect downstream effects in these pathways .
Result of Action
The reactions that benzylic compounds undergo can lead to various molecular and cellular effects, depending on the specific targets and pathways they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting with the bromination of benzene to form 5-bromobenzene
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and specific solvents would be optimized to enhance the efficiency of each step in the synthesis process.
化学反应分析
Types of Reactions: 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of additional functional groups on the benzene ring.
科学研究应用
Chemistry: In chemistry, 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural complexity allows it to interact with biological targets in unique ways.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and modification.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.
相似化合物的比较
4-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde
3-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde
5-Bromo-2-[(2-nitrobenzyl)oxy]benzaldehyde
Uniqueness: 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This positioning can lead to different biological and chemical properties compared to similar compounds.
属性
IUPAC Name |
5-bromo-2-[(3-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-4-5-14(11(7-12)8-17)20-9-10-2-1-3-13(6-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCOYWUIPGNIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2886983.png)
![2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2886985.png)
![4-cyano-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2886986.png)
![7-(4-bromophenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886987.png)

![2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2886993.png)


![METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE](/img/structure/B2886997.png)

![2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2887000.png)


![11-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2887005.png)
